1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a bromine and fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid typically involves the reaction of 4-bromo-3-fluorobenzene with hydrazine to form the pyrazole ring. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include Grignard reagents (e.g., phenylmagnesium bromide) and organolithium compounds (e.g., n-butyllithium).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-fluorophenyl)-1H-pyrrole: Similar in structure but with a pyrrole ring instead of a pyrazole ring.
4-Bromo-3-fluorophenylacetic acid: Contains a similar phenyl ring with bromine and fluorine substitutions but lacks the pyrazole ring.
Uniqueness
1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The pyrazole ring also adds to its uniqueness, providing different electronic and steric properties compared to similar compounds .
Properties
Molecular Formula |
C10H6BrFN2O2 |
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Molecular Weight |
285.07 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6BrFN2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16) |
InChI Key |
WBGOBBBPMOZRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)F)Br |
Origin of Product |
United States |
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